molecular formula C19H20N4O4S2 B10990594 Ethyl 2-{[(5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Ethyl 2-{[(5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B10990594
M. Wt: 432.5 g/mol
InChI Key: RGXUVARJPQMJNC-UHFFFAOYSA-N
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Description

Ethyl 2-{[(5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrimidine ring, a furan ring, and a thiazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[(5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Ring: Starting with 4,6-dimethylpyrimidine, the compound undergoes a thiolation reaction to introduce the sulfanyl group.

    Furan Ring Attachment: The furan ring is then attached via a carbonyl linkage, often using a coupling reagent such as DCC (dicyclohexylcarbodiimide).

    Thiazole Ring Formation: The thiazole ring is synthesized separately and then coupled with the intermediate product from the previous steps.

    Final Coupling and Esterification: The final step involves coupling the thiazole intermediate with ethyl chloroformate to form the ester linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Hydrochloric acid, sodium hydroxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Carboxylic acids.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, Ethyl 2-{[(5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases such as cancer or infectious diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties, such as improved thermal stability or enhanced electrical conductivity.

Mechanism of Action

The mechanism of action of Ethyl 2-{[(5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific arrangement of functional groups and ring systems. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C19H20N4O4S2

Molecular Weight

432.5 g/mol

IUPAC Name

ethyl 2-[[5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]furan-2-carbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C19H20N4O4S2/c1-5-26-17(25)15-12(4)22-19(29-15)23-16(24)14-7-6-13(27-14)9-28-18-20-10(2)8-11(3)21-18/h6-8H,5,9H2,1-4H3,(H,22,23,24)

InChI Key

RGXUVARJPQMJNC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(O2)CSC3=NC(=CC(=N3)C)C)C

Origin of Product

United States

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